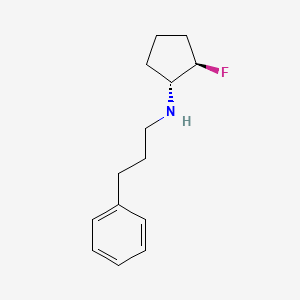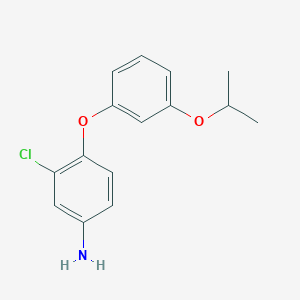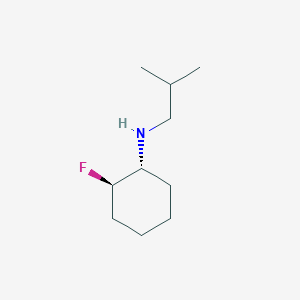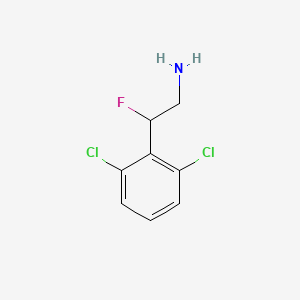![molecular formula C15H12FN3O B1531590 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 941868-24-2](/img/structure/B1531590.png)
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Übersicht
Beschreibung
The compound “3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” is a chemical compound with the molecular formula C13H10FNO. It has a molecular weight of 215.22 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting mixture was magnetically stirred and refluxed for 3 hours on an oil bath at 65°C whereupon a precipitated product formed .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, IR spectroscopy revealed peaks at 3129 cm-1 (CH), 1616 cm-1 (C=N), and 1576 cm-1 (C=C). The 1H NMR spectrum showed signals at 5.60, 5.74 (2 s, 2H, thiazolyl), 6.87–6.99 (m, 4H, Ar), 7.08–7.17 (m, 5 H, Ar), 7.25–7.29 (m, 5H, Ar), and 7.41–7.54 (m, 14H, Ar). The 13C NMR spectrum showed signals at 100.9, 101.0, 104.9, 105.1, 111.3, 116.6, 116.7, 116.9, 117.1, 121.4, 122.14, 122.3, 123.0, 123.0, 123.7, 123.7, 124.0, 126.1, 127.9, 128.0, 129.6, 129.8, 130.1, 132.0, 132.1, 134.4, 138.1, 146.2, 146.3, 148.2, 151.6, 153.9, 157.9, 159.9, 159.5, 159.8, 160.0, 161.4, and 163.3 .Physical And Chemical Properties Analysis
The compound “this compound” has a density of 1.13±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a boiling point of 382.7±27.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Quinazolinone derivatives have been identified for their potent antibacterial activities. For instance, novel antibacterial agents have been designed by manipulating the structure of quinazolinones, demonstrating significant potency against both Gram-positive and Gram-negative bacteria. This includes a study that discovered a compound with exceptional antibacterial activity against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, highlighting the potential of these compounds in addressing antibiotic resistance (Kuramoto et al., 2003).
Anticancer Activity
Quinazolinone-based compounds have been evaluated for their anticancer properties, with several derivatives showing promising cytotoxic activity against various cancer cell lines. Notable research includes the design and synthesis of new quinazolinone derivatives as potent antitumor agents, where compounds demonstrated significant inhibitory activity against tumor cell lines, suggesting a mechanism of action related to the inhibition of specific growth factor receptors (Chou et al., 2010).
Herbicidal Activities
Research into quinazolinone derivatives has also extended into agriculture, with studies designing compounds for herbicidal use. One study found that certain triazolinone derivatives, structurally related to quinazolinones, exhibited remarkable herbicidal activity, providing a potential new avenue for the development of agricultural chemicals (Luo et al., 2008).
Fluorescence Sensing
Quinazolinone derivatives have also been explored for their potential in fluorescence sensing. A study on a novel aluminum ion chemosensor based on a quinazolinone framework demonstrated high selectivity and sensitivity for aluminum ions in aqueous environments, showcasing the versatility of these compounds beyond pharmaceutical applications (Liu et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Based on the properties of similar compounds, it can be hypothesized that it may have various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one . These factors could include temperature, pH, and the presence of other substances, which could interact with the compound and affect its stability and effectiveness .
Biochemische Analyse
Biochemical Properties
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation or apoptosis, depending on the cellular context . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. The compound’s binding to enzymes often involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on gene expression, as the accumulation or depletion of specific metabolites can signal changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and altering metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . Additionally, it may affect the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .
Eigenschaften
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methyl]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-19-14(17)12-3-1-2-4-13(12)18-15(19)20/h1-8H,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCLGBSQGIPIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)

![4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline](/img/structure/B1531510.png)

![1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1531514.png)





![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol](/img/structure/B1531525.png)
![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)